molecular formula C19H20ClNO3S B2781912 ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-55-0

ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2781912
CAS No.: 397290-55-0
M. Wt: 377.88
InChI Key: PJVJZVPTVDYNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a derivative of thiophene, a heterocyclic compound . Thiophene derivatives have been found to have various biological and clinical applications .


Synthesis Analysis

This compound is synthesized using the Gewald synthesis method . The Gewald synthesis is a condensation reaction that involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the Gewald synthesis . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical and Chemical Properties Analysis

The melting point of this compound is between 87-88°C . Its infrared spectrum (IR) shows peaks at 2977 cm^-1 (C–H stretch), 1582 cm^-1 (C=C stretch), 1657 cm^-1 (C=N stretch), 1698 cm^-1 (C=O stretch, carbonyl), 1267 cm^-1 (C–O–C stretch), 665 cm^-1 (C–S–C stretch, thiophene ring), and 822 cm^-1 (C–Cl stretch, aromatic) .

Scientific Research Applications

Synthesis and Biological Activity

A novel series of cycloalkylthiophene Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. These compounds were examined for antibacterial and antifungal activities against various pathogenic strains and some exhibited activity comparable to standard antibiotics and antifungals. This study highlights the potential of such compounds in antimicrobial research (Altundas et al., 2010).

Anticancer Activity

Research into novel thiophene and benzothiophene derivatives designed for anti-proliferative activity resulted in the synthesis of compounds evaluated as anticancer agents. Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate and its variants showed notable activity against several tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, underscoring the potential of these derivatives as therapeutic agents (Mohareb et al., 2016).

Antimicrobial and Antifungal Potential

A study on Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives revealed potent in vitro antimicrobial activity. Some derivatives were found to be more effective than standard drugs against specific fungal infections, indicating their potential as new antimicrobial agents (Mabkhot et al., 2015).

Antirheumatic Applications

The anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes was studied, showing significant effects against arthritis in rats. This research points to potential therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).

Polymerization Kinetics

The role of chain transfer agents in the free radical polymerization of various compounds, including ethylene and methyl methacrylate, has been explored, with findings applicable to the synthesis of polymers and understanding polymerization mechanisms (Furuncuoglu et al., 2010).

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-9-4-3-5-10-15(14)25-18(16)21-17(22)12-7-6-8-13(20)11-12/h6-8,11H,2-5,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJZVPTVDYNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.